molecular formula C14H17NO5S3 B2805833 Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate CAS No. 2097921-52-1

Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2805833
CAS No.: 2097921-52-1
M. Wt: 375.47
InChI Key: WQASOEKEHLARLH-UHFFFAOYSA-N
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Description

Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate sulfonamide and ester groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl 3-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S3/c1-14(17,7-10-3-5-21-8-10)9-15-23(18,19)11-4-6-22-12(11)13(16)20-2/h3-6,8,15,17H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQASOEKEHLARLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=C(SC=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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